1-(5-Fluoropyrimidin-2-yl)ethanol
Overview
Description
1-(5-Fluoropyrimidin-2-yl)ethanol is a chemical compound with the linear formula C6H7FN2O . It is a yellowish oil and is often used in research .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-Fluoropyrimidin-2-yl)ethanone with sodium tetrahydroborate in methanol at 0 - 20℃ for 1 hour . The mixture is then stirred at room temperature for 1 hour and then partitioned between Ethyl Acetate and water .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H7FN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3
. The molecular weight of the compound is 142.13 g/mol . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is sealed in dry conditions and stored at 2-8C .Scientific Research Applications
Crystal Structure Analysis
- X-Ray Crystal Structures : The compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, related to 1-(5-Fluoropyrimidin-2-yl)ethanol, was obtained from a Knoevenagel condensation reaction. X-ray structure determination revealed its crystallization in the monoclinic system, showing an intermolecular hydrogen bond O-H … N formation. This is significant for understanding molecular interactions and crystal engineering (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008).
Drug Discovery and Preclinical Profiling
- Antagonist Clinical Candidate : In drug discovery, the compound served as a crucial element in synthesizing P2X7 antagonists for treating mood disorders. One of the synthesized compounds demonstrated robust receptor occupancy and was advanced to clinical trials (Chrovian et al., 2018).
Chemosensor Development
- Monitoring Zn2+ Concentrations : A new "off–on fluorescence type" chemosensor was developed using this compound-related compounds for detecting Zn2+ in biological and aqueous samples. The sensor showed remarkable fluorescence enhancement in the presence of Zn2+, which is vital for environmental and health monitoring (Park et al., 2015).
Aldosterone Synthase Inhibition
- Aldosterone Synthase Inhibitors : A derivative of this compound was identified as a potent inhibitor of aldosterone synthase, suggesting its potential in treating conditions like hypertension and cardiovascular diseases (Meguro et al., 2017).
Polymer Chemistry
- Protecting Group in Polymer Synthesis : 2-(Pyridin-2-yl)ethanol, a related compound, was used as a protecting group for methacrylic acid in polymer synthesis. Its stability under various conditions and selective removal post-polymerization is crucial for advanced polymer design (Elladiou & Patrickios, 2012).
Synthesis of Voriconazole
- Antifungal Agent Synthesis : In the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, a related 4-(1-metalloethyl)-5-fluoropyrimidine derivative played a key role. This showcases the compound's application in pharmaceutical synthesis (Butters et al., 2001).
Green Chemistry
- Environmentally Friendly Synthesis : A series of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines was synthesized using green chemistry techniques, showcasing the compound's role in sustainable chemical synthesis (Gupta et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBNANBJFUDNAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735262 | |
Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905587-43-1 | |
Record name | 1-(5-Fluoropyrimidin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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